3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(Diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-carboxylic acid is a unique chemical compound characterized by its bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigid and compact structure. The presence of the diethoxyphosphoryl group and the carboxylic acid functionality makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethoxyphosphoryl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . The diethoxyphosphoryl group can then be introduced through a series of esterification and phosphorylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors for the initial formation of the bicyclo[1.1.1]pentane core. The subsequent functionalization steps can be carried out in batch reactors with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The diethoxyphosphoryl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Reduced forms of the diethoxyphosphoryl group.
Substitution: Substituted derivatives at the phosphorus atom.
Scientific Research Applications
3-(Diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The diethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar bicyclic structure but with a methoxycarbonyl group instead of the diethoxyphosphoryl group.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Lacks the diethoxyphosphoryl group but shares the bicyclic core.
Uniqueness
The presence of the diethoxyphosphoryl group in 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-carboxylic acid provides unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17O5P/c1-3-14-16(13,15-4-2)10-5-9(6-10,7-10)8(11)12/h3-7H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYQAZZTIQZNBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C12CC(C1)(C2)C(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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